molecular formula C11H13F2NO B12076428 4-Cyclobutoxy-3-(difluoromethyl)aniline

4-Cyclobutoxy-3-(difluoromethyl)aniline

Cat. No.: B12076428
M. Wt: 213.22 g/mol
InChI Key: LHPJYSFUQHPGBR-UHFFFAOYSA-N
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Description

4-Cyclobutoxy-3-(difluoromethyl)aniline is an organic compound with the molecular formula C11H13F2NO. It is characterized by the presence of a cyclobutoxy group attached to the aniline ring, along with a difluoromethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclobutoxy-3-(difluoromethyl)aniline can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis and procurement processes. Companies like ChemScene provide bulk manufacturing and sourcing services for this compound .

Chemical Reactions Analysis

Types of Reactions

4-Cyclobutoxy-3-(difluoromethyl)aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and the use of appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted aniline derivatives.

Scientific Research Applications

4-Cyclobutoxy-3-(difluoromethyl)aniline has several scientific research applications, including:

    Chemistry: The compound is used in the synthesis of complex organic molecules and as a building block in various chemical reactions.

    Biology: It may be utilized in the study of biological pathways and mechanisms due to its unique structural features.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Cyclobutoxy-3-(difluoromethyl)aniline involves its interaction with molecular targets and pathways. The compound’s difluoromethyl group plays a crucial role in its reactivity and selectivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of its cyclobutoxy and difluoromethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C11H13F2NO

Molecular Weight

213.22 g/mol

IUPAC Name

4-cyclobutyloxy-3-(difluoromethyl)aniline

InChI

InChI=1S/C11H13F2NO/c12-11(13)9-6-7(14)4-5-10(9)15-8-2-1-3-8/h4-6,8,11H,1-3,14H2

InChI Key

LHPJYSFUQHPGBR-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)OC2=C(C=C(C=C2)N)C(F)F

Origin of Product

United States

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